molecular formula C12H16N2O9 B1194341 Chmu-methyl ester CAS No. 89665-83-8

Chmu-methyl ester

Cat. No.: B1194341
CAS No.: 89665-83-8
M. Wt: 332.26 g/mol
InChI Key: JNVLKTZUCGRYNN-MGPZHUSASA-N
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Description

Chmu-methyl ester (hypothetical compound) is an organic ester derived from the esterification of a carboxylic acid (presumably "Chmu acid") with methanol. Methyl esters are widely synthesized via acid-catalyzed reactions between carboxylic acids and methanol, forming compounds with the general structure R–COO–CH₃ . These esters are critical in pharmaceuticals, biofuels, and polymer industries due to their volatility, solubility, and metabolic stability. For instance, Misoprostol methyl ester (CAS 59122-46-2) is a prostaglandin analog used in medical applications , while methyl (methylthio)acetate (CAS 16630-66-3) serves as a flavoring agent and chemical intermediate .

Properties

CAS No.

89665-83-8

Molecular Formula

C12H16N2O9

Molecular Weight

332.26 g/mol

IUPAC Name

methyl (2S)-2-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]-2-hydroxyacetate

InChI

InChI=1S/C12H16N2O9/c1-22-11(20)6(16)4-2-14(12(21)13-9(4)19)10-8(18)7(17)5(3-15)23-10/h2,5-8,10,15-18H,3H2,1H3,(H,13,19,21)/t5-,6+,7-,8-,10-/m1/s1

InChI Key

JNVLKTZUCGRYNN-MGPZHUSASA-N

SMILES

COC(=O)C(C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O)O

Isomeric SMILES

COC(=O)[C@H](C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)O

Canonical SMILES

COC(=O)C(C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O)O

Synonyms

5-(carboxy(hydroxy)methyl)uridine methyl ester
CHMU-methyl este

Origin of Product

United States

Chemical Reactions Analysis

Chmu-methyl ester undergoes several types of chemical reactions, including:

Common reagents used in these reactions include acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and reducing agents (e.g., LiAlH4). The major products formed from these reactions are carboxylic acids, alcohols, and new esters.

Mechanism of Action

The mechanism of action of Chmu-methyl ester involves its interaction with specific molecular targets and pathways. For example, in the dehydration of methanol to dimethyl ether (DME), this compound acts as a promoter, enhancing the reaction by interacting with the active sites of the catalyst . This interaction often involves the formation of intermediate complexes that facilitate the desired chemical transformation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Chmu-methyl ester shares the core ester functional group (–COO–) with other methyl esters. Key structural differences arise from the "R" group attached to the carbonyl carbon:

  • Misoprostol methyl ester : Contains a prostaglandin backbone with hydroxyl and cyclopentane groups, enabling receptor binding .
  • Methyl (methylthio)acetate : Features a methylthio (–S–CH₃) substituent, enhancing its role in sulfur-containing flavor compounds .
  • Pyrazole-3-carboxylic acid methyl ester : Includes a heterocyclic pyrazole ring, which influences its reactivity in pharmaceutical synthesis .

Physicochemical Properties

Data from comparative studies highlight variations in key properties (Table 1):

Property This compound* Methyl (Methylthio)Acetate Misoprostol Methyl Ester Pyrazole-3-Carboxylate
Boiling Point (°C) ~150 (estimated) 165–167 >300 (decomposes) 220–225
Solubility Moderate in ethanol High in organic solvents Low in water Moderate in DMSO
Stability Hydrolytically stable Sensitive to oxidation Light-sensitive Thermally stable

*Inferred from analogous esters.

  • Volatility : Methyl esters with shorter alkyl chains (e.g., methyl acetate) exhibit higher volatility, while aromatic or complex esters (e.g., coumarin derivatives) have lower volatility .
  • Thermal Stability : Phosphoric ester compounds (e.g., those in polishing solutions) degrade above 200°C, affecting industrial applications .

Analytical Characterization

  • Gas Chromatography (GC) : Methyl esters are identified via retention times (Rt) and mass spectral matches. For example, fluoranthene-derived methyl esters elute at Rt = 12.3–18.7 min with characteristic m/z peaks (e.g., 214, 228) .
  • Mass Spectrometry : Match factors >90% in NIST library comparisons confirm ester identity, as seen in catalytic cracking products of used cooking oil .

Metabolic and Environmental Impact

  • Biodegradation : Mycobacterial strains metabolize methyl esters of polycyclic aromatic hydrocarbons (PAHs) into less toxic diols .
  • Volatile Esters in Food: Fruits like strawberries contain methyl esters (e.g., methyl butanoate) at 50–200 ng/g, contributing to aroma .

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